Product packaging for HC-067047(Cat. No.:CAS No. 883031-03-6)

HC-067047

Cat. No.: B1672955
CAS No.: 883031-03-6
M. Wt: 471.5 g/mol
InChI Key: NCZYSQOTAYFTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Transient Receptor Potential (TRP) Channels in Physiological and Pathophysiological Processes

Transient Receptor Potential (TRP) channels constitute a diverse superfamily of cation-permeable ion channels that act as fundamental cellular sensors, responding to a wide array of physical and chemical stimuli guidetopharmacology.orgnih.gov. These channels are extensively expressed throughout the body and play crucial roles in numerous physiological processes. Their functions encompass sensory transduction, including the perception of sight, hearing, touch, smell, taste, temperature, and pain guidetopharmacology.orgnih.govnih.govmdpi.comfrontiersin.orgmdpi.com. Beyond sensation, TRP channels are integral to ion transport, fluid secretion, inflammation, pressure and thermoregulation, muscle contraction, neurotransmitter release, cell proliferation, differentiation, gene transcription, apoptosis, and cell death guidetopharmacology.orgnih.govmdpi.comfrontiersin.orgmdpi.com.

However, dysregulation or dysfunction of TRP channels is frequently implicated in a variety of inherited and acquired diseases. Such channelopathies can lead to abnormal calcium (Ca²⁺) signaling, potentially causing Ca²⁺-dependent cellular process disruptions or toxic Ca²⁺ overload guidetopharmacology.orgnih.govfrontiersin.orgmdpi.com. Pathophysiological conditions linked to TRP channel dysfunction include chronic pain, itch, dermatitis, vitiligo, alopecia, impaired wound healing, skin carcinogenesis, and various cardiac disorders guidetopharmacology.orgmdpi.comfrontiersin.org. The broad involvement of TRP channels in both normal physiological maintenance and disease pathogenesis underscores their significance as subjects of intensive academic and pharmacological research.

The Role of TRPV4 as a Polymodal Cellular Sensor in Biological Systems

TRPV4, a member of the TRP channel family, is characterized as a polymodal, non-selective cation channel, exhibiting a notable permeability to calcium ions mdpi.commdpi.commdpi.complos.orgnih.govresearchgate.net. Its widespread expression across diverse cell types throughout the body highlights its ubiquitous biological importance. TRPV4 is found in parenchymal cells, such as smooth muscle cells, fibroblasts, epithelial cells, and endothelial cells, as well as in various immune cells, including macrophages, neutrophils, T cells, and dendritic cells mdpi.commdpi.comresearchgate.netfrontiersin.org.

A defining feature of TRPV4 is its capacity to function as a sensor for an extensive range of physical and chemical stimuli. These stimuli include mechanical forces like pressure, shear stress, stretch, and changes in cell volume (e.g., hypotonicity-induced swelling), as well as osmotic pressure, temperature (specifically non-noxious heat), altered tissue pH, and various endogenous ligands, such as arachidonic acid and its metabolites mdpi.commdpi.commdpi.complos.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgnih.govmdpi.com. Upon activation, TRPV4 facilitates the influx of extracellular Ca²⁺, which in turn initiates intracellular signaling cascades that are critical for numerous cellular events and the maintenance of tissue homeostasis mdpi.commdpi.comnih.govfrontiersin.org. Specific roles of TRPV4 include the regulation of cell volume, vascular permeability, vascular tone, cell migration and proliferation, ciliary beat frequency in airway epithelial cells, and the modulation of immune cell activity mdpi.commdpi.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.combiorxiv.org. This polymodal sensing capability positions TRPV4 as a crucial integrator of diverse environmental cues into cellular responses.

Rationale for Pharmacological Inhibition of TRPV4 in Disease Research

The involvement of TRPV4 in a wide spectrum of physiological processes means that its altered activity or expression is frequently associated with numerous pathophysiological conditions mdpi.commdpi.commdpi.comresearchgate.netnih.govtandfonline.com. These conditions span various organ systems and include, but are not limited to, osteoarthritis, pulmonary edema, neurogenic inflammation, and chronic pain conditions such as cancer-associated pain and neuropathic pain mdpi.commdpi.com. Furthermore, TRPV4 has been implicated in heart failure, respiratory diseases like asthma, chronic obstructive pulmonary disease (COPD), chronic cough, acute lung injury, and cystic fibrosis mdpi.comresearchgate.netnih.govmdpi.comnih.govtandfonline.compatsnap.com. Its dysregulation also contributes to bladder dysfunction, including cystitis and overactive bladder, retinal edema, and inflammatory skin conditions such as atopic dermatitis mdpi.compatsnap.comnih.gov. In the central nervous system, TRPV4 is linked to disorders such as ischemic stroke, traumatic brain injury (TBI), Alzheimer's disease, and brain edema mdpi.complos.orgfrontiersin.org.

Given this extensive involvement, pharmacological inhibition of TRPV4 represents a compelling strategy in disease research. The aim of such inhibition is to modulate the deregulated cellular functions driven by aberrant TRPV4 activity, thereby alleviating disease symptoms and potentially halting disease progression mdpi.comnih.govtandfonline.compatsnap.com. Preclinical studies employing TRPV4 antagonists have demonstrated therapeutic potential across various animal models. For example, TRPV4 antagonists have been shown to prevent pulmonary edema, reduce nociception in models of inflammatory and neuropathic pain, improve bladder function in cystitis, and attenuate brain edema following traumatic brain injury mdpi.commdpi.comnih.govnih.govjst.go.jp. These findings provide a strong rationale for continued investigation into TRPV4 inhibition as a therapeutic approach.

HC-067047 as a Potent and Selective TRPV4 Antagonist in Preclinical and Basic Research

This compound is recognized as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, widely employed in preclinical and basic research nih.govmedchemexpress.comtocris.comhellobio.comrndsystems.comabcam.comcaymanchem.combertin-bioreagent.com. This compound reversibly inhibits currents through TRPV4 orthologs from human, rat, and mouse species nih.govmedchemexpress.comtocris.comhellobio.comrndsystems.comabcam.comcaymanchem.combertin-bioreagent.com. Its inhibitory potency is characterized by the following IC50 values:

Table 1: IC50 Values of this compound for TRPV4 Orthologs

OrthologIC50 (nM)Reference
Mouse17 medchemexpress.comtocris.comhellobio.comrndsystems.comabcam.comcaymanchem.combertin-bioreagent.com
Human48 medchemexpress.comtocris.comhellobio.comrndsystems.comabcam.comcaymanchem.combertin-bioreagent.com
Rat133 medchemexpress.comtocris.comhellobio.comrndsystems.comabcam.comcaymanchem.combertin-bioreagent.com

A key characteristic of this compound is its high selectivity for TRPV4. Studies have shown that its IC50 values for closely related channels such as TRPV1, TRPV2, and TRPV3 are at least 100-fold higher, and approximately 10-fold higher for TRPM8 and hERG nih.govtocris.comhellobio.comrndsystems.comabcam.comcaymanchem.combertin-bioreagent.com. Furthermore, concentrations of this compound up to 3.2 µM did not significantly agonize or antagonize other tested channels, underscoring its specificity nih.gov. The mechanism of antagonism is noncompetitive, as it effectively inhibits TRPV4 activated by diverse stimuli—including heat, cell swelling, arachidonic acid, and synthetic ligands—that operate through various pathways nih.gov.

Detailed research findings from preclinical and basic studies highlight the broad utility of this compound:

Bladder Dysfunction: Systemic administration of this compound has been shown to increase functional bladder capacity and reduce micturition frequency in wild-type mice and rats with cyclophosphamide-induced cystitis nih.govmedchemexpress.comcaymanchem.combertin-bioreagent.com. The observed in vivo effects were specific to TRPV4, as the compound did not affect bladder function in TRPV4-deficient mice nih.gov.

Neuropathic Pain: In models of paclitaxel-induced neuropathy, this compound prevented neuronal cell death, reversed electrophysiological and behavioral changes, and partially attenuated mechanical allodynia and oxidative stress mdpi.com. It also transiently reversed cancer-induced thermal and mechanical allodynia in a dose-dependent manner mdpi.com. Co-administration of this compound with a TRPA1 antagonist has been reported to completely ablate allodynia and oxidative stress in thalidomide- and paclitaxel-induced neuropathies mdpi.com.

Cell Proliferation and Apoptosis: In HEI-OC1 cells, a cell line derived from the auditory system, treatment with 1 µM this compound for 48 hours significantly inhibited cell proliferation and promoted cell apoptosis medchemexpress.com. Additionally, it decreased both mRNA and protein expression of TRPV4 in HEI-OC1 cells cultured under high glucose conditions medchemexpress.com.

Lung Diseases: this compound has been shown to cause a rightward shift in the concentration-response curves of the TRPV4 activator GSK1016790A in TRPV4-expressing HEK293 and 16HBE cells, indicating its antagonistic effect on TRPV4-mediated calcium responses mdpi.com. In animal models, it reduced lung edema and inflammation following chlorine exposure biorxiv.org.

Traumatic Brain Injury (TBI): In a mouse model of fluid percussion injury (FPI), repeated intracerebroventricular administration of this compound dose-dependently reduced brain water content and alleviated Evans blue extravasation, a marker of blood-brain barrier disruption jst.go.jp. The compound also reversed the FPI-induced increase in mRNA levels of matrix metalloproteinase-9 (MMP-9), vascular endothelial growth factor-A (VEGF-A), and endothelin-1 (B181129) (ET-1) in cultured astrocytes jst.go.jp.

Cancer Research: In high-grade ductal carcinoma in situ (DCIS) cells, cell crowding inhibits TRPV4 activity, leading to cell volume reduction and a relocation of TRPV4 to the plasma membrane. Pharmacological inhibition of TRPV4 with this compound replicated these pro-invasive cell volume reduction effects aacrjournals.org.

Ocular Research: this compound has been observed to increase ATP release from porcine lenses with an IC50 of 2.5 µM hellobio.com.

These extensive preclinical and basic research findings underscore this compound's utility as a valuable tool for investigating TRPV4's physiological and pathophysiological roles and its potential as a therapeutic target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28F3N3O2 B1672955 HC-067047 CAS No. 883031-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZYSQOTAYFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372463
Record name HC 067047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883031-03-6
Record name HC 067047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883031-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological and Biophysical Characterization of Hc 067047 in Research Contexts

Potency and Reversible Inhibition of TRPV4 Orthologs by HC-067047

This compound demonstrates potent inhibitory activity across different species orthologs of TRPV4, characterized by its low nanomolar inhibition constants and reversible binding. wikipedia.orgnih.govtocris.comlipidmaps.orgfishersci.cajchr.org

Inhibition Constants (IC50 values) Across Species (Mouse, Human, Rat TRPV4)

This compound reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs with distinct IC50 values. In whole-cell voltage-gated current measurements, the IC50 for human TRPV4 was determined to be 48 ± 6 nM, for rat TRPV4 it was 133 ± 25 nM, and for mouse TRPV4, it was 17 ± 3 nM. wikipedia.orgnih.govtocris.comlipidmaps.orgfishersci.cajchr.org Furthermore, in calcium imaging experiments utilizing cultured mouse urothelial cells, this compound inhibited the endogenous TRPV4-mediated response to 4α-phorbol 12,13-dihexanoate (4α-PDH) with an IC50 of 22 ± 1 nM. wikipedia.orgtocris.comlipidmaps.orgjchr.org These IC50 values broadly range between 20 and 140 nM across species and assay types. wikipedia.orgtocris.com

Table 1: IC50 Values of this compound for TRPV4 Orthologs

TRPV4 OrthologIC50 (nM) ± SEMAssay MethodReference
Mouse17 ± 3Whole-cell current measurement wikipedia.orgnih.govtocris.comlipidmaps.orgfishersci.cajchr.org
Human48 ± 6Whole-cell current measurement wikipedia.orgnih.govtocris.comlipidmaps.orgfishersci.cajchr.org
Rat133 ± 25Whole-cell current measurement wikipedia.orgnih.govtocris.comlipidmaps.orgfishersci.cajchr.org
Mouse (endogenous, 4α-PDH-mediated)22 ± 1Ca2+ imaging wikipedia.orgtocris.comlipidmaps.orgjchr.org

Reversible Inhibition of TRPV4 Currents

Research has consistently shown that this compound acts as a rapid and reversible inhibitor of TRPV4 channels. This reversible nature has been observed in heterologously expressed human, mouse, and rat TRPV4 channels, as well as in endogenous TRPV4 channels found in mouse urothelial cells. wikipedia.orgnih.govtocris.comlipidmaps.orgfishersci.cajchr.org

Inhibition of Endogenous TRPV4-Mediated Responses to Various Stimuli (e.g., heat, hypoosmotic solution, arachidonic acid, phorbol (B1677699) esters, synthetic agonists)

This compound effectively inhibits TRPV4-mediated responses to a diverse range of activating stimuli. In calcium imaging experiments, a concentration of 1 µM this compound resulted in a complete inhibition of mouse TRPV4 activated by various known stimuli, including heat, hyposmotic solution (cell swelling), arachidonic acid, 4α-phorbol 12,13-didecanoate (4α-PDD), 4α-phorbol 12,13-dihexanoate (4α-PDH), and the synthetic agonist GSK1016790A. wikipedia.orgtocris.comjchr.orgnih.gov The observation that this compound inhibits TRPV4 regardless of the activating stimulus, which are known to act on the channel via different pathways, suggests a noncompetitive mechanism of antagonism. wikipedia.orgtocris.com Furthermore, this compound has been shown to cause a rightward shift in the concentration-response curves of GSK1016790A in HEK293 and 16HBE cells expressing TRPV4, indicating its antagonistic effect on synthetic TRPV4 agonists. wikimedia.org

Selectivity Profile of this compound in Research Assays

The selectivity profile of this compound is a critical aspect of its utility as a research tool, demonstrating high specificity for TRPV4 over other related ion channels. wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org

Specificity Against Other TRP Channels (e.g., TRPV1, TRPV2, TRPV3, TRPM8)

This compound exhibits high selectivity towards TRPV4. Its IC50 values for the closely related channels TRPV1, TRPV2, and TRPV3 are at least 100-fold higher than those for TRPV4. wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org For TRPM8, the IC50 value is approximately 10-fold higher than for TRPV4, specifically reported as 780 nM. wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org The compound also shows little or no activity against hTRPA1, hTRPC5, hTRPV6, mTRPM7, or mTRPV2. nih.gov

Table 2: Selectivity Profile of this compound Against Other TRP Channels

TRP ChannelIC50 (nM)Selectivity Relative to TRPV4Reference
TRPV1>100-fold higher than TRPV4Highly selective wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org
TRPV2>100-fold higher than TRPV4Highly selective wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org
TRPV3>100-fold higher than TRPV4Highly selective wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org
TRPM8780~10-fold less potent wikipedia.orgnih.govtocris.comlipidmaps.orgjchr.org
TRPA1Little or no activityHighly selective nih.gov
TRPC5Little or no activityHighly selective nih.gov
TRPV6Little or no activityHighly selective nih.gov
TRPM7Little or no activityHighly selective nih.gov

Evaluation of Off-Target Effects on Other Ion Channels (e.g., hERG, voltage-gated Ca2+ channels, voltage-gated sodium and potassium channels)

Beyond TRP channels, this compound has been evaluated for potential off-target effects on other ion channels. It demonstrates much reduced potency against hERG, with an IC50 of 368 nM, which is approximately 10-fold higher than its potency on TRPV4. wikipedia.orgnih.govtocris.com At concentrations up to 3.2 µM, this compound did not significantly agonize or antagonize other ion channels tested. wikipedia.orgtocris.com Specifically, it showed little or no activity toward the voltage-gated potassium channels hKv1.3 and rKv1.2. nih.gov

Molecular and Structural Mechanisms of Hc 067047 Interaction with Trpv4

Cryo-Electron Microscopy (Cryo-EM) Derived Structures of Human TRPV4 in Complex with HC-067047

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structural insights into the human TRPV4 channel, including its complex with the inhibitor this compound. These structures, often referred to as TRPV4HC, have been resolved to resolutions allowing for the unambiguous fitting of the this compound molecule into its binding site jchr.orgcellsignal.cngenecards.org.

The cryo-EM studies reveal that this compound binds within a common region known as the vanilloid pocket, or the voltage-sensing-like domain (VSLD) cavity. This pocket is located at the base of the S1-S4 bundle, nestled within a cytosol-facing cavity formed by the S1-S4 helices and the TRP box jchr.orgcellsignal.cngenecards.orguni.lusigmaaldrich.com. The precise positioning of this compound within this pocket provides a detailed understanding of the molecular interactions that mediate its inhibitory effect on TRPV4.

Identification of Key Residues within the TRPV4 Binding Pocket for this compound

The binding of this compound to human TRPV4 involves interactions with a specific set of amino acid residues within the vanilloid pocket. Cryo-EM derived structures, complemented by site-directed mutagenesis and computational approaches, have identified these critical residues.

Key residues contributing to this compound binding include F471, N474, S477, Y478 (all from S1 helix), D546 (S2-S3 loop), Y553 (S3 helix), Y591, F592 (both from S4 helix), and D743 (TRP helix) jchr.orgcellsignal.cngenecards.org. Functional assays, particularly those involving alanine (B10760859) substitutions, have validated the importance of these residues. For instance, mutations such as N474A, D546A, and Y591A significantly diminish the inhibitory potency of this compound, confirming their crucial role in the compound's interaction with TRPV4 jchr.orgcellsignal.cngenecards.orggenecards.org.

Computational studies, including molecular docking and in silico mutagenesis, have further supported these findings and, in some cases, provided additional insights into the binding pocket composition. For example, studies using Xenopus tropicalis TRPV4 have highlighted residues like D542 (S2-S3 linker), M583 (S4), Y587 (S4), D609 (S5), and F613 (S5) as part of an antagonistic binding pocket, which are consistent with human TRPV4 nih.govnih.gov.

ResidueLocation/DomainRole in this compound BindingSupporting Evidence
F471S1Direct interactionCryo-EM jchr.orgcellsignal.cngenecards.org
N474S1Direct interaction, mutation reduces potencyCryo-EM, Mutagenesis jchr.orgcellsignal.cngenecards.orggenecards.org
S477S1Direct interactionCryo-EM jchr.orgcellsignal.cngenecards.org
Y478S1Direct interactionCryo-EM jchr.orgcellsignal.cn
D546S2-S3 loopDirect interaction, critical for inhibitory effect, mutation reduces potencyCryo-EM, Mutagenesis jchr.orgcellsignal.cngenecards.orggenecards.org
Y553S3Direct interactionCryo-EM jchr.orgcellsignal.cngenecards.org
Y591S4Direct interaction, critical for inhibitory effect, mutation reduces potencyCryo-EM, Mutagenesis jchr.orgcellsignal.cngenecards.orggenecards.org
F592S4Direct interactionCryo-EM jchr.orgcellsignal.cngenecards.org
D743TRP helixDirect interactionCryo-EM jchr.orgcellsignal.cngenecards.org
D542 (xTRPV4)S2-S3 linkerIdentified by computational modelingComputational nih.govnih.gov
M583 (xTRPV4)S4Identified by computational modelingComputational nih.govnih.gov
Y587 (xTRPV4)S4Identified by computational modelingComputational nih.govnih.gov
D609 (xTRPV4)S5Identified by computational modelingComputational nih.govnih.gov
F613 (xTRPV4)S5Identified by computational modelingComputational nih.govnih.gov

Analysis of Conformational Changes in TRPV4 Upon this compound Binding

The binding of this compound to TRPV4 induces specific conformational changes within the channel, leading to its inhibitory effect. These structural rearrangements are particularly evident in the pore region of the channel.

Interestingly, this compound binding does not induce the same large-scale conformational changes observed with agonist binding, such as the movement of the intracellular skirt towards the membrane or the unwrapping of the C-terminus jchr.org. This suggests distinct mechanisms of action for antagonists and agonists despite sharing a common binding pocket. Antagonist binding effectively decouples the interaction network among the VSLD, the TRP domain, and the coupling domain (CD), contributing to the closed state of the channel.

Comparative Analysis of this compound and Agonist Binding Sites on TRPV4

A key finding from structural studies is that this compound, a TRPV4 antagonist, binds to the same general vanilloid pocket (VSLD cavity) as various TRPV4 agonists, including 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A cellsignal.cngenecards.orguni.lusigmaaldrich.com. This shared binding site is located within a cytosol-facing cavity between the S1-S4 helices and the TRP box uni.lu.

Despite occupying the same pocket, antagonists and agonists elicit opposing functional outcomes by inducing different conformational changes. While both types of ligands interact with some common residues, such as N474, S477, Y553, Y591, and D743, their specific interactions with other residues differ cellsignal.cngenecards.orguni.lu. For instance, this compound specifically interacts with Y478 and F592, whereas agonists like 4α-PDD interact with F478, and GSK1016790A engages with Q550, D531, F549, and L523 cellsignal.cn.

The fundamental difference lies in how these interactions translate into channel gating. Agonist binding leads to pore opening, often involving an α-to-π transition in the S6 helix and coupling of the VSLD-TRP-CD subdomains jchr.orgcellsignal.cn. In contrast, this compound binding results in channel inhibition, characterized by a π-to-α transition in the S6 helix and the decoupling of these subdomains, leading to the formation of a hydrophobic seal at the pore jchr.orgcellsignal.cn.

Computational Approaches for Understanding this compound-TRPV4 Interactions

Computational methodologies have played a pivotal role in complementing experimental structural biology, offering atomistic insights into the complex interactions between this compound and TRPV4.

Molecular Dynamics (MD) Simulations: MD simulations have been extensively used to study the dynamic behavior of this compound within the TRPV4 binding pocket and the conformational changes it induces in the channel genecards.orgnih.govnih.gov. These simulations provide a time-resolved view of the ligand-protein interactions, revealing the stability of the binding complex and the flexibility of the channel domains.

In silico Mutagenesis: This technique, often combined with molecular docking and MD simulations, allows researchers to predict the impact of specific amino acid substitutions on this compound binding affinity and channel activity. In silico mutagenesis has been instrumental in identifying and validating key residues within the binding pocket, such as D546 and Y591, by correlating predicted binding changes with observed functional effects genecards.orggenecards.orgnih.gov.

QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR modeling utilizes the chemical structures of known ligands (like this compound) and their biological activities to develop predictive models. These models can then be used to screen large chemical libraries in silico for novel compounds with similar inhibitory properties against TRPV4. Pharmacophore models based on this compound have been developed to identify new TRPV4 antagonists genecards.org.

These computational approaches provide a powerful framework for understanding the intricacies of this compound-TRPV4 interactions, guiding the rational design of new and more effective TRPV4 modulators.

In Vitro Research Applications of Hc 067047 in Cellular Models

Use in Calcium Signaling Assays to Elucidate TRPV4-Mediated Responses

HC-067047 is extensively used in calcium signaling assays to confirm that observed intracellular calcium ([Ca²⁺]i) influx is mediated by TRPV4 channels. By selectively blocking TRPV4, researchers can isolate its contribution to cellular calcium responses triggered by a variety of stimuli.

In numerous studies, pretreatment with this compound has been shown to completely inhibit or significantly reduce the [Ca²⁺]i elevations induced by specific TRPV4 agonists, such as GSK1016790A and 4α-phorbol 12,13-didecanoate (4α-PDD). researchgate.nethellobio.comnih.govfrontiersin.org For instance, in primary cultured mouse airway smooth muscle cells, the transient increase in [Ca²⁺]i stimulated by GSK1016790A was completely abolished by this compound. frontiersin.org Similarly, in human retinal microvascular endothelial cells (HrMVECs), this compound antagonized the robust [Ca²⁺]i elevation evoked by GSK1016790A. nih.gov

The compound is also effective against TRPV4 activation by physical or endogenous stimuli. In retinal Müller glial cells, [Ca²⁺]i elevations evoked by hypotonic stimulation, a mechanical stress, were antagonized by this compound. jneurosci.org Furthermore, in cardiomyocytes from aged mice subjected to hypo-osmotic stress, this compound prevented agonist-induced calcium overload. cell.comnih.gov These applications underscore the utility of this compound as a definitive tool for attributing specific calcium signals to TRPV4 channel activity in diverse cellular contexts.

Table 1: Application of this compound in Calcium Signaling Assays
Cell TypeTRPV4 StimulusObserved Effect of this compoundReference
HEK293 cells expressing hTRPV44α-PDDInhibition of Ca²⁺ responses researchgate.net
Mouse Airway Smooth Muscle (ASM) cellsGSK1016790AComplete blockage of [Ca²⁺]i increase nih.govfrontiersin.org
Human Retinal Microvascular Endothelial Cells (HrMVECs)GSK1016790AAntagonized agonist-evoked [Ca²⁺]i elevation nih.gov
Mouse Retinal Müller GliaHypotonic StimulationAntagonized swelling-evoked [Ca²⁺]i elevations jneurosci.org
Cardiomyocytes (Aged Mice)Hypo-osmotic Stress + RN1747 (agonist)Prevented cellular calcium overload cell.com

Electrophysiological Characterization of TRPV4 Channels with this compound

Electrophysiological studies, particularly using the whole-cell patch-clamp technique, have been crucial for characterizing the antagonistic properties of this compound at the ion channel level. These experiments provide quantitative data on the compound's potency and selectivity for TRPV4.

This compound has been demonstrated to be a potent and reversible antagonist of TRPV4 currents. tocris.comresearchgate.net Studies on HEK cells expressing different TRPV4 orthologs have established its inhibitory concentration (IC₅₀) values. The compound exhibits varying potency across species, with an IC₅₀ of 17 nM for the mouse channel, 48 nM for the human channel, and 133 nM for the rat channel. medchemexpress.comresearchgate.nethellobio.commedchemexpress.com This selectivity is a key feature, as the compound shows significantly less activity against other related TRP channels, such as TRPV1, TRPV2, and TRPV3, as well as other ion channels like TRPM8 and hERG. hellobio.comsigmaaldrich.comnih.gov This high degree of selectivity validates its use in specifically probing TRPV4 function without confounding off-target effects. scbt.com

Table 2: Potency of this compound on TRPV4 Orthologs (Whole-Cell Electrophysiology)
Species OrthologCell LineIC₅₀ ValueReference
Mouse TRPV4HEK cells17 nM medchemexpress.comresearchgate.nethellobio.com
Human TRPV4HEK cells48 nM medchemexpress.comresearchgate.nethellobio.com
Rat TRPV4HEK cells133 nM medchemexpress.comresearchgate.nethellobio.com

Investigation of TRPV4's Role in Cellular Processes using this compound

By selectively inhibiting TRPV4, this compound enables detailed investigation into the channel's downstream effects on complex cellular processes, from oxidative stress and inflammation to calcium homeostasis and cell fate.

Activation of TRPV4 has been linked to the enhancement of oxidative stress in various cell types. frontiersin.orgnih.gov this compound has been instrumental in demonstrating this link by preventing the detrimental effects associated with TRPV4-mediated oxidative stress.

In a model of hypoxia/reoxygenation (H/R) injury in cardiomyocytes, the application of a TRPV4 agonist exacerbated the formation of superoxide (O₂⁻). nih.gov This effect was significantly attenuated by treatment with this compound, indicating that TRPV4 activation contributes to reactive oxygen species (ROS) generation under H/R conditions. nih.gov Similarly, in a neuronal injury model, a TRPV4 agonist increased levels of the oxidative stress markers methane dicarboxylic aldehyde (MDA) and nitric oxide (NO), while decreasing the activity of the antioxidant enzymes catalase (CAT) and glutathione peroxidase (GSH-Px). frontiersin.orgnih.gov Administration of this compound significantly blocked these changes, confirming that TRPV4 activation enhances oxidative stress by both increasing free radical production and decreasing their elimination. frontiersin.orgnih.gov

TRPV4 is increasingly recognized as a modulator of inflammatory responses. This compound has been used to elucidate the specific signaling pathways through which TRPV4 exerts its pro-inflammatory effects.

In a mouse model of pilocarpine-induced status epilepticus, neuronal injury is associated with a significant neuroinflammatory response. Treatment with this compound markedly blocked the increase in protein levels of inflammatory mediators such as NLRP3, ASC, and caspase-1, which are components of the inflammasome. nih.gov Furthermore, the compound attenuated the PISE-induced production of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6. nih.gov A subsequent study revealed that the anti-inflammatory effect of this compound is related to its ability to suppress the HMGB1/TLR4/NF-κB signaling pathway, a key cascade in the inflammatory process. nih.gov

In cardiomyocytes subjected to H/R, TRPV4 activation leads to a significant increase in [Ca²⁺]i, contributing to cellular injury. nih.gov Treatment with this compound not only attenuated this calcium increase but also mitigated the injury, highlighting TRPV4's role in calcium overload under ischemic conditions. nih.govnih.gov In aged cardiomyocytes, which are predisposed to calcium overload, this compound prevented the enhanced calcium transients and cellular overload induced by hypo-osmotic stress. cell.com Studies in retinal Müller glia have shown that this compound antagonizes hypotonicity-evoked [Ca²⁺]i elevations, suggesting TRPV4 is a key regulator of cell volume and calcium homeostasis in these cells. jneurosci.org This is further supported by evidence showing an interaction between TRPV4 and aquaporin-4 (AQP4) channels in regulating cellular responses to osmotic stress. frontiersin.org

By modulating calcium influx and oxidative stress, TRPV4 activation can significantly impact cell survival and programmed cell death (apoptosis). This compound has been pivotal in studying the role of TRPV4 in determining cell fate in various in vitro models.

In models of neuronal injury, activation of TRPV4 leads to increased neuronal death and apoptosis. frontiersin.orgnih.gov The application of this compound has been shown to be neuroprotective, attenuating neuronal apoptosis and improving cell survival. frontiersin.orgnih.govresearchgate.net For example, in an intracerebral hemorrhage model, this compound treatment recovered the number of surviving neurons and reduced the rate of TUNEL-positive (apoptotic) cells. researchgate.net Similarly, in a cardiomyocyte model of H/R injury, inhibition of TRPV4 with this compound significantly improved cell viability and reduced the rate of apoptosis. nih.govresearchgate.net Conversely, in certain contexts, such as in high glucose-cultured auditory HEI-OC1 cells, treatment with this compound was found to inhibit cell proliferation and promote apoptosis, suggesting its effects on cell viability can be cell-type and condition-dependent. medchemexpress.commedchemexpress.com

Gene and Protein Expression Modulation

The administration of the TRPV4 antagonist this compound has been shown to modulate the expression of a variety of genes and proteins implicated in inflammation, neurogenesis, and cellular stress responses. In a mouse model of lipopolysaccharide (LPS)-induced depression, treatment with this compound led to a decrease in the expression of the CaMKII-NLRP3 inflammasome and a concurrent increase in the expression of the neurogenesis marker Doublecortin (DCX) in the hippocampus. In models of epilepsy, this compound treatment markedly blocked the increase in protein levels of key components of the inflammasome pathway, including NLRP3, ASC, and caspase-1.

This compound also significantly influences the expression of inflammatory cytokines and glial activation markers. In epilepsy models, it attenuated the rise in protein levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Similarly, in a guinea pig model of allergic asthma, this compound administration reduced the levels of IL-4, IL-13, and STAT6. The compound also down-regulates markers of microglial and astrocyte activation, such as Iba-1 and Glial Fibrillary Acidic Protein (GFAP), respectively, in the context of neuroinflammation. Furthermore, in cultured HEI-OC1 cells, treatment with this compound resulted in a significant decrease in the protein expression of TRPV4 itself medchemexpress.commedchemexpress.com. In astrocytes subjected to injury, this compound inhibited the increased mRNA levels of matrix metalloproteinase-9 (MMP-9), vascular endothelial growth factor-A (VEGF-A), and endothelin-1 (B181129) (ET-1) jst.go.jp.

Below is a data table summarizing the modulatory effects of this compound on gene and protein expression across various experimental models.

Model SystemModulated Gene/ProteinEffect of this compoundReference
Mouse Model of Depression (Hippocampus)CaMKII-NLRP3 InflammasomeDecreased Expression nih.gov
Mouse Model of Depression (Hippocampus)Doublecortin (DCX)Increased Expression nih.gov
Mouse Model of Epilepsy (Hippocampus)NLRP3, ASC, Caspase-1Decreased Protein Levels pnas.org
Mouse Model of Epilepsy (Hippocampus)IL-1β, TNF-α, IL-6Decreased Protein Levels pnas.org
Mouse Model of Epilepsy (Hippocampus)Iba-1, GFAPDecreased Protein Levels pnas.org
Guinea Pig Model of Allergic AsthmaIL-4, IL-13, STAT6Decreased Levels mdpi.com
Cultured Astrocytes (Fluid Percussion Injury Model)MMP-9, VEGF-A, ET-1Inhibited mRNA Increase jst.go.jp
HEI-OC1 CellsTRPV4Decreased Protein Expression medchemexpress.commedchemexpress.com
Human MacrophagesIL-1βModerated agonist-induced suppression pnas.org

Effects on Specific Cell Types

This compound has demonstrated distinct effects across a range of cell types, primarily through its antagonism of the TRPV4 channel, which influences calcium signaling, cellular activation, and viability.

Neurons

In models of neurological injury, this compound exhibits neuroprotective properties. In a rat model of intracerebral hemorrhage, the compound attenuated neuronal damage in the perihematomal area and significantly reduced the number of apoptotic, TUNEL-positive cells. Furthermore, in a pilocarpine-induced model of epilepsy in mice, administration of this compound resulted in a greater number of surviving cells in the hippocampal CA1 and CA3 areas, indicating a protective effect against seizure-induced neuronal death pnas.org.

Cardiomyocytes

The effects of this compound on cardiomyocytes are particularly evident in the context of stress and aging. In cardiomyocytes from aged mice, which show increased TRPV4 expression, this compound prevented cell death induced by hypoosmotic stress. It also abolished the associated increases in Ca2+ transients and sarcoplasmic reticulum Ca2+ content. In a hypoxia/reoxygenation model using H9C2 cells and neonatal rat ventricular myocytes, this compound reversed cell injury. In isolated hearts from aged mice, the compound reduced cardiac damage following ischemia-reperfusion and prevented the hypercontractile phase observed early in reperfusion. It also mitigated terminal contracture and cell damage in isolated aged cardiomyocytes subjected to mechanical stretching.

Macrophages

In human monocyte-derived macrophages (both GM-CSF and M-CSF differentiated), this compound on its own did not alter IL-1β expression when stimulated with LPS. However, it did moderate the suppression of IL-1β caused by the TRPV4 agonist GSK1016790A, suggesting that TRPV4 activation plays a role in regulating inflammatory responses in these immune cells.

Urothelial Cells

This compound effectively inhibits endogenous TRPV4 channels in mouse urothelial cells pnas.orgnih.gov. This inhibition has functional consequences on bladder activity. In vivo studies have shown that intravesical instillation of this compound can significantly reduce voiding frequency and nonvoiding contractions in mice, an effect that was more pronounced in a mouse model with chronic urothelial overexpression of nerve growth factor nih.govresearchgate.net.

Astrocytes

This compound modulates astrocyte activation and calcium signaling. In mouse models of depression and epilepsy, the compound reduced the activation of astrocytes, as indicated by decreased levels of the marker GFAP nih.govpnas.org. In brain slices, this compound diminished the rise in astrocytic endfoot intracellular Ca2+ concentration that is typically evoked by neuronal activity pnas.org. Research using TRPV4 knockout mice, which mimics the effect of a potent antagonist like this compound, showed a delay in astrocyte swelling under ischemia-mimicking conditions.

Odontoblasts

In cultured human odontoblast-like cells, this compound demonstrated a concentration-dependent ability to reduce the increase in intracellular Ca2+ concentration that is induced by the TRPV4 agonist GSK1016790A. Furthermore, the compound was found to diminish the release of ATP from these cells, suggesting a role for TRPV4 in dental sensory mechanisms nih.gov.

Pulmonary Artery Smooth Muscle Cells (PASMCs)

In isolated wild-type pulmonary arteries, this compound has been shown to block TRPV4 currents and Ca2+ signals in PASMCs nih.gov. It specifically reduces the sensitivity of serotonin-induced vasoconstriction without affecting contractions stimulated by endothelin-1 or phenylephrine (B352888) nih.gov. In PASMCs, this compound attenuated the Ca2+ response elicited by serotonin (B10506) nih.gov. In a mouse model of chronic hypoxic pulmonary hypertension, where vascular reactivity is enhanced, this compound partially reversed the exaggerated vasoconstriction response to serotonin nih.gov.

A summary of these cellular effects is presented in the table below.

Cell TypeModel SystemKey Effect of this compoundReference
NeuronsRat Model of Intracerebral HemorrhageAttenuated neuronal damage and apoptosis pnas.org
NeuronsMouse Model of EpilepsyIncreased neuronal survival in the hippocampus pnas.org
CardiomyocytesAged Mouse CardiomyocytesPrevented stress-induced cell death and abnormal Ca2+ handling nih.gov
CardiomyocytesHypoxia/Reoxygenation ModelReversed cell injury nih.gov
MacrophagesHuman Monocyte-Derived MacrophagesModerated agonist-induced suppression of IL-1β pnas.org
Urothelial CellsCultured Mouse Urothelial CellsInhibited endogenous TRPV4-mediated Ca2+ response pnas.orgnih.gov
AstrocytesMouse Models of NeuroinflammationReduced astrocyte activation (decreased GFAP) nih.govpnas.org
OdontoblastsCultured Human Odontoblast-like CellsReduced agonist-induced intracellular Ca2+ increase and ATP release nih.gov
Pulmonary Artery Smooth Muscle CellsIsolated Mouse Pulmonary ArteriesReduced sensitivity to serotonin-induced vasoconstriction nih.gov

In Vivo Research Applications of Hc 067047 in Disease Models

Research on Pain and Nociception Mechanisms Involving TRPV4

TRPV4 channels are expressed in sensory afferent neurons and other cell types, contributing to pain perception associated with both inflammatory and neuropathic pain states. wikipedia.org Studies utilizing HC-067047 have aimed to elucidate the specific roles of TRPV4 in different pain conditions and assess the antagonist's efficacy in ameliorating pain-related behaviors in live animal models.

Neuropathic Pain Models

Neuropathic pain, arising from damage to the somatosensory nervous system, is a significant clinical challenge. Research using this compound has explored the involvement of TRPV4 in several models of neuropathic pain.

Paclitaxel (B517696), a widely used chemotherapy agent, often causes painful peripheral neuropathy as a dose-limiting side effect. americanelements.com In vivo studies have demonstrated that the selective TRPV4 antagonist this compound can attenuate mechanical allodynia (pain in response to a normally non-painful mechanical stimulus) in mouse models of paclitaxel-induced peripheral neuropathy. mdpi.comciteab.com One study showed that while this compound partially reduced mechanical allodynia caused by a single paclitaxel injection, co-administration with HC-030031, a selective TRPA1 antagonist, completely reduced the mechanical hypersensitivity. citeab.comtocris.com This suggests a potential interplay between TRPV4 and TRPA1 in this type of neuropathic pain. Further research indicates that paclitaxel may intensify TRPV4 functionality, contributing to mechanical hyperalgesia and hypotonic-induced nociception. nih.gov Kinins have also been shown to sensitize TRPV4 channels, contributing to mechanical hyperalgesia in paclitaxel-induced peripheral neuropathy, a process potentially mediated through PKCε activation. tocris.com

Painful diabetic neuropathy (PDN) is a severe complication of diabetes with limited effective treatments. mdpi.comsigmaaldrich.com Research in streptozotocin (B1681764) (STZ)-induced diabetic mice, a model for type 1 diabetes and PDN, investigated the effects of this compound. mdpi.comsigmaaldrich.com Daily administration of this compound significantly prevented the development of mechanical allodynia when given between 2 and 6 weeks after diabetes induction. mdpi.comsigmaaldrich.com Furthermore, both single and repeated treatments with this compound significantly reversed established mechanical allodynia in these mice. mdpi.comsigmaaldrich.com Interestingly, this compound did not affect cold allodynia or hyperglycemia in this model. mdpi.comsigmaaldrich.com Immunohistochemistry revealed no difference in TRPV4 expression in the sciatic nerve, dorsal root ganglia (DRG), or hind paw plantar skin between diabetic and non-diabetic mice, suggesting that this compound's effects on mechanical allodynia may involve action on constitutively active TRPV4 receptors. mdpi.comsigmaaldrich.com

Cancer-induced bone pain (CIBP) is a debilitating symptom for many cancer patients. Studies in rat models of CIBP have explored the role of TRPV4 and the effect of its inhibition by this compound. TRPV4 expression was found to be significantly elevated in the L4-6 DRG of rats with CIBP. hellobio.comfishersci.ca Intrathecal injection of this compound significantly attenuated mechanical hyperalgesia (increased sensitivity to painful mechanical stimuli) and allodynia in these rats. hellobio.comfishersci.ca These findings suggest that upregulated TRPV4 expression in the DRG contributes to allodynia in CIBP, and pharmacological inhibition of TRPV4 with this compound may offer a therapeutic approach. hellobio.comfishersci.ca Further research indicates that the DNA hydroxymethylase TET1 may contribute to CIBP by upregulating TRPV4 expression in the DRG. hellobio.comfishersci.ca

Chronic compression of the dorsal root ganglion (CCD) is an animal model used to study neuropathic pain induced by nerve injury. citeab.com Research in CCD rat models has implicated TRPV4 in the development of neuropathic pain. fishersci.cagriffith.edu.au A study investigating the interaction between TRPV4 and the P2X7 receptor in this model found that a TRPV4 agonist increased mechanical and thermal hyperalgesia, which was partially suppressed by a P2X7 antagonist. griffith.edu.au The TRPV4 agonist also increased P2X7 expression in the DRG, an effect that was decreased by TRPV4 blockade with antagonists, including this compound and RN-1734. griffith.edu.au Furthermore, this compound and RN-1734 reduced the increased expression of IL-1β and IL-6 induced by the TRPV4 agonist. griffith.edu.au These results suggest that a TRPV4-P2X7 pathway contributes to neuropathic pain in the CCD model. griffith.edu.au Another study in CCD rats found that this compound relieved neuropathic pain and inflammation, potentially by inhibiting the P2Y2 receptor/TRPV4/calcium axis in astrocytes. fishersci.ca

Inflammatory Pain Models

This compound has also demonstrated antinociceptive effects in models of inflammatory pain. mdpi.com While detailed findings in the provided search results are less extensive compared to neuropathic pain, one study mentioned that this compound attenuated mechanical allodynia in a carrageenan-evoked inflammatory muscle pain model in rats. wikidata.org Additionally, this compound has been shown to attenuate human visceral nociceptor mechanosensitivity in an ex vivo study, suggesting potential utility in treating visceral pain. easychem.org

Here is a summary of key findings regarding this compound in in vivo pain models:

Pain ModelSpeciesKey FindingMechanism/Involvement
Paclitaxel-Induced NeuropathyMouse, RatAttenuates mechanical allodynia/hyperalgesia. mdpi.comciteab.comguidetopharmacology.org Complete reduction with TRPA1 antagonist co-treatment. citeab.comtocris.comTRPV4 and TRPA1 involvement; potential roles for oxidative stress, kinin sensitization, PKCε. tocris.comnih.gov
Diabetic Painful NeuropathyMousePrevents development and reverses established mechanical allodynia. mdpi.comsigmaaldrich.com No effect on cold allodynia or hyperglycemia. mdpi.comsigmaaldrich.comAction on constitutive TRPV4 receptors suggested. mdpi.comsigmaaldrich.com
Cancer-Induced Bone PainRatAttenuates mechanical hyperalgesia/allodynia. hellobio.comfishersci.caElevated TRPV4 expression in DRG; potential TET1 involvement in TRPV4 upregulation. hellobio.comfishersci.ca
Chronic Compression of DRGRatRelieves neuropathic pain and inflammation. fishersci.ca Decreases TRPV4 agonist-induced P2X7 expression and cytokine release. griffith.edu.auInvolvement of TRPV4-P2X7 pathway and P2Y2 receptor/TRPV4/calcium axis in astrocytes. fishersci.cagriffith.edu.au
Inflammatory Muscle Pain (Carrageenan)RatAttenuated mechanical allodynia. wikidata.orgInvolvement of TRPV4 in inflammatory pain. wikidata.org
Visceral PainHuman (ex vivo)Attenuated visceral nociceptor mechanosensitivity. easychem.orgTRPV4 involvement in human visceral pain. easychem.org
Visceral Hypersensitivity (e.g., chronic pancreatitis, intestinal inflammation)

TRPV4 channels have been implicated in different models of pain, including visceral pain researchgate.net. While specific detailed findings on chronic pancreatitis or intestinal inflammation models using this compound were not extensively detailed in the provided search results, general visceral pain has been mentioned as an area where this compound has displayed antinociceptive effects in different models researchgate.net. This compound has been described as an effective drug for the treatment or relapse of several neuropathies, including alleviation of mechanical and thermal hyperalgesia in an alcohol- and high-fat-induced pancreatitis rat model peerj.com.

Orofacial Pain and Trigeminal Nociception

Research has explored the role of TRPV4 in orofacial pain and trigeminal nociception, with studies utilizing this compound to investigate these pathways researchgate.netmdpi.com. In a model of oral cancer pain, TRPV4 inhibition using this compound decreased facial nociception in tongue cancer mice nih.govresearchgate.netnih.gov. TRPV4 was found to be expressed mainly on the plasma membrane of mouse Schwann cells, and its activation induced Ca²⁺ responses and membrane currents in human Schwann cells nih.govresearchgate.netnih.gov. Mechanoactivated currents in human Schwann cells were inhibited by this compound nih.govresearchgate.netnih.gov. Schwann cell conditioned medium induced mechanical hypersensitivity in mice, which was blocked by pre-treatment with this compound, suggesting a role for TRPV4 activation in mediating mechanically induced pain of oral cancer nih.govresearchgate.netnih.gov. The expression of TRPV4 was also shown to be increased in the trigeminal ganglion ipsilateral to nerve injury in a rodent model, and treatment with this compound blocked nociceptive behavior, linking TRPV4 activation in trigeminal ganglion neurons to mechanical allodynia mdpi.com.

Interplay with Other TRP Channels (TRPA1, TRPV1) in Pain Pathways

The interplay between TRPV4 and other TRP channels, particularly TRPA1 and TRPV1, is a significant area of pain research. These channels are often co-expressed in sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia, and contribute to pain transmission frontiersin.orgoup.com. Studies have investigated the combined effects of inhibiting multiple TRP channels. For instance, in a cancer-neuropathy model, the inhibition of TRPV1 and TRPV4 channel activity by their selective antagonists, capsazepine (B1668289) and this compound respectively, transiently reversed cancer-induced thermal and mechanical allodynia in a dose-dependent manner researchgate.netmdpi.com. In a model of paclitaxel-induced neuropathy, administration of the TRPV4 antagonist this compound partially reduced mechanical allodynia mdpi.comnih.gov. However, the co-injection of a TRPV4 antagonist (this compound) and a TRPA1 antagonist (HC-030031) completely reduced mechanical hypersensitivity mdpi.com. This suggests a synergistic interaction between TRPA1 and TRPV4 in certain types of neuropathic pain mdpi.comfrontiersin.org. While TRPV1 and TRPA1 can be involved in this type of neuropathy, this compound alone did not affect glyceryl trinitrate-induced mechanical allodynia in a migraine-related pain model, whereas a TRPA1 antagonist did oup.com. Research also indicates that kinins can sensitize TRPV4 channels, contributing to mechanical hyperalgesia in paclitaxel-induced peripheral neuropathy through PKCε activation, and this compound inhibited this effect mdpi.com.

Research on Inflammatory Processes and Immune Responses Modulated by TRPV4

Beyond its role in pain, TRPV4 is involved in inflammatory processes and immune responses, and this compound has been used to explore these functions in various models.

Airway Inflammation and Defense Reflexes in Allergic Asthma

TRPV4 channels are present on both excitable and non-excitable cells in the airways and play a role in regulating inflammatory properties of immune cells associated with allergic asthma ersnet.org. Studies in experimental models of allergic asthma have investigated the effects of inhaled this compound ersnet.orgnih.gov. This compound was found to suppress airway defense reflexes in vivo and acetylcholine-induced contractility in vitro nih.gov. Immunological analysis revealed that TRPV4 channel blockade with this compound led to a decrease in the levels of inflammatory cytokines nih.gov. Specifically, in an ovalbumin-induced allergic asthma model, this compound demonstrated significant anti-asthmatic effects associated with a decrease in specific airway resistance values, acetylcholine-induced isolated smooth muscle contraction, and an anti-inflammatory effect mediated via the suppression of IL-4, IL-5, and IL-13 synthesis ersnet.org. The data suggest that TRPV4 blockers like this compound could have promising applications in allergic asthma treatment by suppressing chronic inflammation and bronchial hyperreactivity without negatively affecting mucociliary clearance ersnet.org.

Acute Lung Injury and Macrophage Activation (e.g., LPS-induced)

TRPV4 is considered a key mediator in acute lung injury (ALI) and macrophage activation nih.govatsjournals.org. Studies using LPS-induced lung injury models have shown that blockade of TRPV4 using antagonists like this compound can significantly improve pneumonedema, lung pathological changes, the upregulation of proinflammatory cytokines, and neutrophil infiltration nih.govresearchgate.net. In vitro studies with macrophages have shown that inhibiting TRPV4 reduces the levels of pro-inflammatory cytokines, ROS production, intracellular Ca²⁺ concentration, and the activation of the calcineurin/NFATc3 signaling pathway nih.govmdpi.com. This suggests that TRPV4-dependent Ca²⁺ influx contributes to LPS-induced macrophage activation via the calcineurin-NFATc3 pathway nih.gov. In a resistive breathing-induced lung injury model, TRPV4 inhibition with this compound dampened the inflammatory response, reducing the influx of macrophages and neutrophils and decreasing inflammatory chemokines like keratinocyte-chemoattractant (KC) and interleukin (IL)-6 in bronchoalveolar lavage fluid researchgate.netdovepress.com. While prophylactic administration of this compound showed protective effects against pulmonary edema or lung injury, therapeutic administration after ALI induction has shown mixed results depending on the specific model atsjournals.orgdovepress.commdpi.com.

Osteoarthritis and M1 Macrophage Polarization

TRPV4 plays a pivotal role in osteoarthritis (OA), a disease characterized by low-level inflammation nih.govresearchgate.net. Studies have shown that M1 macrophage infiltration and TRPV4 expression are substantially elevated in human OA synovium nih.govnih.gov. In rat OA models, intra-articular administration of this compound, a selective TRPV4 inhibitor, reduced synovial macrophage infiltration and alleviated OA progression by decreasing synovial M1 macrophage polarization mdpi.comnih.govmdpi.com. This compound treatment decreased the numbers of M1 macrophages in the synovium and reduced M1 marker expression such as IL-1β, IL-6, and iNOS mdpi.comnih.govmdpi.com. This inhibition of TRPV4 was shown to suppress M1 synovial macrophage polarization in vitro and in vivo nih.gov. Mechanistically, TRPV4 inhibition mediated by this compound mechanically decreased M1 macrophage marker expression potentially via the ROS/NLRP3 signaling pathway nih.govresearchgate.net. Beyond macrophage polarization, intra-articular administration of this compound has been shown to reduce cartilage extracellular matrix loss, cartilage wear, and osteophyte formation in OA models nih.govnih.gov.

Summary of Key In Vivo Findings with this compound

Disease Model/ProcessKey Finding with this compoundRelevant Section
Visceral Pain (e.g., pancreatitis)Displayed antinociceptive effects; alleviated mechanical/thermal hyperalgesia in a pancreatitis model. researchgate.netpeerj.com5.1.2.1
Orofacial Pain/Trigeminal Nociception (e.g., oral cancer)Decreased facial nociception; blocked mechanical hypersensitivity induced by Schwann cell conditioned medium; blocked nociceptive behavior related to increased TRPV4 in trigeminal ganglion. nih.govresearchgate.netnih.govmdpi.com5.1.2.2
Pain Pathways (Interplay with TRPA1, TRPV1)Contributed to complete reduction of mechanical hypersensitivity when co-administered with TRPA1 antagonist in neuropathy; inhibited kinin-sensitized TRPV4 effects. mdpi.comnih.gov5.1.3
Allergic AsthmaSuppressed airway defense reflexes and acetylcholine-induced contractility; decreased inflammatory cytokines (IL-4, IL-5, IL-13); reduced bronchial hyperreactivity. ersnet.orgnih.gov5.2.1
Acute Lung Injury (LPS-induced, resistive breathing)Improved pneumonedema, lung pathology, cytokine upregulation, neutrophil infiltration; dampened inflammatory response; reduced macrophage/neutrophil influx; decreased KC and IL-6. nih.govresearchgate.netdovepress.com5.2.2
Osteoarthritis & M1 Macrophage PolarizationReduced synovial macrophage infiltration; decreased M1 macrophage numbers and markers (IL-1β, IL-6, iNOS); alleviated OA progression; reduced cartilage damage and osteophyte formation. mdpi.comnih.govmdpi.comnih.gov5.2.3

Intestinal Inflammation and Barrier Dysfunction (e.g., endotoxemia, indomethacin-induced injury)

Research has explored the effects of this compound in models of intestinal inflammation and barrier dysfunction, highlighting the involvement of TRPV4 in these conditions. Studies using an LPS-induced endotoxemia model have demonstrated that this compound can restore endotoxemia-induced colonic injury by mitigating oxidative stress, mitophagy, inflammatory pyroptosis, and colonic barrier dysfunction. tocris.comwikidata.orgtocris.commims.com In this model, this compound partly recovered the normal morphology of the colonic mucous layer. tocris.com

Detailed findings in the endotoxemia model indicate that this compound suppressed the phosphorylation of the CAMKIIɑ protein and reduced levels of malondialdehyde (MDA) and calcium in damaged colon tissues. tocris.com Furthermore, it upregulated the ratio of GSH/GSSG, shortened the expression of oxidative stress-related proteins, and enhanced the expression of the anti-oxidative protein CAT. tocris.com this compound also maintained normal mitochondrial functions and potently blocked inflammatory pyroptosis, thereby protecting the colonic tight junction barrier. tocris.commims.com

In addition to endotoxemia, the TRPV4 antagonist this compound has been shown to partially reduce indomethacin-induced intestinal injury in wild-type mice. wikidata.org Research in a duodenal ulcer mouse model also suggests that this compound can significantly reduce the permeability of the intestinal epithelium. wikipedia.org This reduction in intestinal permeability by this compound may contribute to inhibiting the expression level of TNF-α in serum, suggesting a role in affecting the progression of duodenal ulcers by regulating the intestinal barrier function. wikipedia.org

Research on Bladder Function and Dysfunction

This compound has been extensively studied for its effects on bladder function, particularly in models of bladder dysfunction.

Cyclophosphamide-Induced Cystitis Models: Improvement of Bladder Capacity and Reduction of Micturition Frequency

In models of cyclophosphamide-induced cystitis in mice and rats, this compound has been identified as a potent and selective TRPV4 antagonist capable of increasing functional bladder capacity and reducing micturition frequency. mdpi.comciteab.comwikipedia.orgtocris.comnih.gov Systemic administration of this compound in awake rats resulted in a notable increase in voided volume and a decrease in voiding frequency. mdpi.comciteab.com These effects were observed to be significantly more pronounced in rats experiencing pollakisuria induced by cyclophosphamide (B585) treatment. mdpi.comciteab.com

Further research indicated that this compound also caused a significant reduction in the maximal micturition pressure in rats. mdpi.comciteab.com In cyclophosphamide-treated wild-type mice, administration of this compound led to a dose-dependent decrease in voiding frequency and a corresponding increase in voided volume. citeab.com The specificity of these effects to TRPV4 was supported by findings that this compound did not affect bladder function in Trpv4−/− mice. mdpi.comciteab.comwikipedia.org

Role in Urothelium-Mediated Transduction of Intravesical Pressure

Available evidence suggests that the pharmacological inhibition of TRPV4, as achieved with this compound, increases functional bladder capacity by reducing the urothelium-mediated transduction of intravesical pressure. mdpi.comciteab.com The TRPV4 channel is highly expressed in urothelial cells and plays a role in sensing the normal filling state of the bladder. mdpi.comciteab.comnih.gov The mechanical stimulus-dependent activation of TRPV4 in the urothelium is considered a key event for ATP signaling in the micturition reflex pathway. nih.govfishersci.ca Studies involving stretch of guinea-pig mucosal strips demonstrated a transient increase in ATP release, which was reduced by approximately 50% in the presence of this compound. fishersci.ca Additionally, this compound decreased the basal release of ATP in guinea-pig and human bladder mucosa, suggesting that some TRPV4 channels are constitutively open and contribute to basal ATP release. fishersci.ca

Research on Cardiovascular Physiology and Pathophysiology

The role of this compound has also been explored in the context of cardiovascular function and disease models.

Myocardial Ischemia-Reperfusion Injury: Cardioprotective Effects and Calcium Handling

In models of myocardial ischemia-reperfusion (I/R injury), inhibition of TRPV4 by this compound has been shown to exert a cardioprotective effect. wikipedia.org this compound attenuates myocardial I/R injury in isolated hearts. fishersci.befishersci.at Furthermore, in cultured myocytes subjected to hypoxia/reoxygenation (H/R), this compound attenuated the increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) and reduced cell viability loss. fishersci.befishersci.at

Research indicates that TRPV4 is upregulated in cardiomyocytes of aged mice, and in this context, this compound has been found to reduce pro-arrhythmic diastolic Ca²⁺ signaling, help maintain the resting membrane potential, and decrease the ventricular arrhythmia score following I/R. wikipedia.org this compound also prevented hypoosmotic stress-induced cardiomyocyte death and I/R-induced cardiac damage in aged mice. citeab.com The compound was also shown to prevent the hypoosmotic stress-induced facilitation of Ca²⁺ transients in cardiomyocytes. citeab.com These findings suggest that TRPV4 inhibition suppresses myocardial ischemic-reperfusion arrhythmia by alleviating calcium handling abnormalities. metabolomicsworkbench.org

Pulmonary Vasoconstriction and Hypertension (e.g., serotonin-induced)

This compound has been utilized as a TRPV4-selective antagonist in studies investigating pulmonary vasoconstriction and hypertension. wikipedia.orgfishersci.fi Inhibition of TRPV4 with this compound significantly reduced the sensitivity of serotonin (B10506) (5-HT)-induced contraction in wild-type pulmonary arteries. wikipedia.orgfishersci.fifishersci.ca This effect was accompanied by an attenuation of the 5-HT-induced Ca²⁺ response in wild-type pulmonary arterial smooth muscle cells (PASMCs). wikipedia.orgfishersci.fi

Regulation of Vascular Reactivity

TRPV4 channels are widely expressed in vascular endothelial cells and smooth muscle cells, where they play a significant role in modulating vascular tone and reactivity researchgate.netphysiology.orgnih.gov. Research utilizing this compound has elucidated its impact on various aspects of vascular control.

In studies focusing on pulmonary arteries, this compound, at a concentration of 0.5 µM, significantly reduced the sensitivity of serotonin (5-HT)-induced contraction in wild-type pulmonary arteries nih.govphysiology.orgnih.gov. This effect was specific to 5-HT, as this compound did not influence responses activated by endothelin-1 (B181129) or phenylephrine (B352888) nih.govphysiology.orgnih.gov. The compound's ability to attenuate 5-HT-induced Ca2+ responses in pulmonary arterial smooth muscle cells suggests that TRPV4 serves as a major Ca2+ pathway for 5-HT-induced Ca2+ mobilization nih.govphysiology.orgnih.gov.

Further research into renal microcirculation in neonatal pigs demonstrated that this compound attenuated cation currents induced by 5-HT in renal vascular smooth muscle cells physiology.org. It also inhibited the 5-HT-induced increase in renal microvascular intracellular Ca2+ concentration and subsequent constriction physiology.org. Functionally, this compound diminished 5-HT-induced alterations in renal blood flow, renal vascular resistance, and glomerular filtration rate, highlighting its potential role in modulating renal vascular function physiology.org.

In the context of traumatic brain injury (TBI), this compound has been shown to restore impaired myogenic constriction of middle cerebral arteries by blocking TRPV4 channels, suggesting a role in maintaining cerebral vascular integrity and function post-injury nih.gov. Additionally, in mesenteric artery endothelial cells, this compound inhibits both propagating Ca2+ waves and slow global Ca2+ elevations evoked by the TRPV4 agonist GSK1016790A researchgate.net.

Table 1: Effect of this compound on Vascular Reactivity

Vascular Bed / Cell TypeStimulusObserved Effect of this compoundKey MechanismReference
Pulmonary Arteries (WT)Serotonin (5-HT)Reduced sensitivity of contractionAttenuated Ca2+ response via TRPV4 nih.govphysiology.orgnih.gov
Renal Microvascular SMC (Neonatal Pig)Serotonin (5-HT)Attenuated cation currents, inhibited [Ca2+]i increase and constrictionTRPV4 blockade physiology.org
Middle Cerebral Arteries (Post-TBI)Myogenic constrictionRestored impaired constrictionTRPV4 blockade nih.gov
Mesenteric Artery Endothelial CellsGSK1016790AInhibited Ca2+ waves and global Ca2+ elevationsTRPV4 inhibition researchgate.net

Research on Neurological Functions and Brain Injury

This compound has been extensively used to investigate the involvement of TRPV4 receptors in various neurological functions and conditions, including traumatic brain injury and neurological disorders wikipedia.org.

Vasogenic edema, a critical and potentially fatal consequence of traumatic brain injury (TBI), arises from the disruption of the blood-brain barrier (BBB) jst.go.jpnih.govresearchgate.net. TRPV4, a calcium-permeable channel, is implicated in the pathological processes following brain injury jst.go.jpnih.gov.

Studies have demonstrated that repeated intracerebroventricular administration of this compound significantly reduced brain water content and alleviated Evans blue extravasation in mice subjected to fluid percussion injury (FPI), indicating a reduction in vasogenic edema and improved BBB integrity jst.go.jpnih.gov. Furthermore, real-time PCR analysis revealed that this compound reversed the FPI-induced upregulation of mRNA levels for key factors contributing to BBB disruption, including matrix metalloproteinase-9 (MMP-9), vascular endothelial growth factor-A (VEGF-A), and endothelin-1 (ET-1) in both the injured cerebrum and cultured astrocytes jst.go.jpnih.govresearchgate.net. These findings suggest that pharmacological inhibition of TRPV4 with this compound presents a promising therapeutic strategy for mitigating TBI-induced vasogenic edema jst.go.jpnih.govresearchgate.netresearchgate.net. Beyond TBI, this compound has also been shown to reduce brain edema and ameliorate BBB disruption following ischemic damage in experimental animal models jst.go.jp. In a rat model of intracerebral hemorrhage (ICH), a TRPV4 antagonist, such as this compound, was observed to reduce brain edema, ameliorate neurological symptoms, and protect the BBB researchgate.net.

Table 2: Impact of this compound on TBI-Induced Vasogenic Edema

ParameterEffect of TBI (FPI)Effect of this compound TreatmentReference
Brain Water ContentIncreasedDose-dependently reduced jst.go.jpnih.gov
Evans Blue Extravasation (BBB Disruption)IncreasedAlleviated jst.go.jpnih.gov
mRNA Levels of MMP-9, VEGF-A, ET-1IncreasedReversed jst.go.jpnih.govresearchgate.net

Aberrant neurogenesis in the adult hippocampal dentate gyrus (DG) is known to contribute to synapse remodeling in temporal lobe epilepsy (TLE) nih.govresearchgate.net. TRPV4 channels are implicated in the pathogenesis of TLE and can modulate neurogenesis within the hippocampal DG nih.govresearchgate.net.

Studies involving pilocarpine-induced status epilepticus (PISE) in mice have demonstrated that administration of this compound, as a specific TRPV4 antagonist, attenuated the enhanced neural stem cell proliferation observed in the adult hippocampal DG nih.govresearchgate.net. This compound was found to reduce the heightened hippocampal protein levels of several cell cycle-related proteins, including cyclin-dependent kinase (CDK) 2, CDK6, cyclin E1, cyclin A2, and phosphorylated retinoblastoma (p-Rb), which were elevated following PISE nih.govresearchgate.net. Furthermore, this compound inhibited the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, which are typically enhanced and responsible for increased stem cell proliferation and higher levels of cell cycle-related proteins after PISE nih.govresearchgate.net. Conversely, this compound increased Akt signaling, which was otherwise inhibited and contributed to the decreased survival rate of newborn cells following PISE nih.govresearchgate.net. These findings collectively indicate that TRPV4 blockage by this compound inhibits stem cell proliferation and enhances the survival rate of newborn cells in the hippocampal DG following PISE nih.govresearchgate.net.

Beyond neurogenesis modulation, this compound treatment has also been shown to improve neuronal survival in the hippocampus of PISE mice nih.gov. This protective effect is associated with the compound's ability to reduce hippocampal levels of NLRP3, c-cas-1, and IL-1β proteins, and significantly decrease N-GSDMD protein levels and the number of GSDMD+ cells nih.gov. This suggests that TRPV4 inhibition by this compound mitigates pyroptosis in PISE mice by downregulating the calpain 1–NLRP3/cas-1–GSDMD pathway, thereby reducing neuronal damage nih.gov.

Table 3: Effects of this compound on Hippocampal Neurogenesis and Neuronal Survival Post-PISE

ParameterEffect of PISE (Untreated)Effect of this compound TreatmentReference
Neural Stem Cell Proliferation (Hippocampal DG)EnhancedAttenuated nih.govresearchgate.net
Hippocampal Protein Levels (CDK2, CDK6, Cyclin E1, Cyclin A2, p-Rb)HeightenedReduced nih.govresearchgate.net
ERK1/2 and p38 MAPK PathwaysEnhancedInhibited nih.govresearchgate.net
Akt SignalingInhibitedIncreased nih.govresearchgate.net
Newborn Cell Survival RateDecreasedIncreased nih.govresearchgate.net
Neuronal Survival (Hippocampus)ReducedImproved nih.gov
Hippocampal Protein Levels (NLRP3, c-cas-1, IL-1β, N-GSDMD)IncreasedReduced nih.gov
GSDMD+ Cells (Hippocampus)IncreasedReduced nih.gov

This compound, as a selective TRPV4 antagonist, has been instrumental in exploring the role of TRPV4 receptors in various neurological functions and disorders wikipedia.org. Transient receptor potential (TRP) channels, including TRPV4, are recognized for their involvement in the pathophysiology of central nervous system (CNS) disorders frontiersin.org.

In models of epilepsy, specifically the pilocarpine-induced status epilepticus (PISE) model, activation of TRPV4 was found to increase pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 frontiersin.org. Conversely, the inhibition of TRPV4 by this compound significantly enhanced cell survival following status epilepticus frontiersin.org. This suggests that modulating calcium ion homeostasis, which is regulated by TRP channels, could be a potential therapeutic avenue for neurological disorders frontiersin.org.

Furthermore, this compound has been shown to reduce neurological symptoms and brain edema in a rat model of intracranial hemorrhage researchgate.net. TRPV4 channels are present in neural cells and contribute to the modulation of neuronal excitability, blood flow control, and brain edema formation, all of which are compromised in conditions like cerebral ischemia researchgate.net.

Methodological Considerations and Advanced Techniques in Hc 067047 Research

Application of HC-067047 in Genetically Modified Animal Models for Mechanistic Elucidation

A cornerstone in confirming the specificity of this compound has been the use of genetically modified animal models, particularly Trpv4 knockout (Trpv4-/-) mice. These models provide a powerful tool for dissecting the on-target effects of the compound from any potential off-target activities.

A key study investigating bladder dysfunction demonstrated that this compound effectively reduced the frequency of urination and increased the functional bladder capacity in wild-type mice with cyclophosphamide-induced cystitis. mdpi.com In stark contrast, the administration of this compound had no discernible effect on the bladder function of Trpv4-/- mice, providing conclusive evidence that the in vivo efficacy of the compound is mediated through the specific inhibition of the TRPV4 channel. mdpi.com

Similarly, in studies of ischemic brain injury, the role of TRPV4 in cytotoxic edema has been explored using knockout mice. While the deletion of the TRPV4 channel alone was shown to worsen ischemic brain injury, this model system provides a critical platform for evaluating the precise contribution of TRPV4 antagonism with compounds like this compound in the context of stroke. researchgate.net

The utilization of such genetically defined models is crucial for the unambiguous attribution of the pharmacological effects of this compound to the modulation of TRPV4, thereby validating its mechanism of action.

Animal ModelConditionEffect of this compound in Wild-TypeEffect of this compound in Trpv4 KnockoutConclusion on Mechanism
MouseCyclophosphamide-induced cystitisReduced voiding frequency, increased bladder capacityNo effect on bladder functionIn vivo effects are on-target via TRPV4 inhibition

Integration with Advanced Behavioral Profiling Techniques in Neuropathic Pain Models

In the context of neuropathic pain, the assessment of this compound's effects has involved various behavioral profiling techniques. Standard assessments have demonstrated that this compound can prevent the development of and reverse established mechanical allodynia in mouse models of diabetic neuropathy. mdpi.com Furthermore, the compound has been shown to block nociceptive behaviors in models of trigeminal neuralgia.

While these traditional methods are informative, the field is moving towards more sophisticated and unbiased behavioral analysis. Advanced techniques such as Motion Sequencing (MoSeq), a form of 3D behavioral profiling, are being employed to capture the full complexity of an animal's behavioral repertoire. MoSeq uses machine learning to identify and quantify discrete, stereotyped behavioral "syllables" from 3D video data. This allows for a much more detailed and nuanced understanding of behavioral changes in disease states and in response to therapeutic interventions.

Although no studies to date have explicitly reported the use of MoSeq in conjunction with this compound, the application of such advanced behavioral profiling is a logical and important next step in the preclinical evaluation of this compound. For instance, a study utilizing MoSeq in a diabetic neuropathy mouse model, a condition where this compound has shown efficacy in simpler behavioral tests, revealed subtle but significant alterations in movement patterns, including increased stress-associated behaviors and a less exploratory behavioral pattern. The future integration of this compound into such advanced behavioral paradigms would provide a more comprehensive understanding of its effects on the complex behavioral manifestations of neuropathic pain.

Use in Functional Organ Bath Studies

Functional organ bath studies have been pivotal in characterizing the physiological effects of this compound on isolated tissues, particularly in the context of smooth muscle contractility.

In studies of pulmonary arteries, organ bath experiments have been used to investigate the role of TRPV4 in vasoconstriction. Research has shown that this compound can significantly reduce the sensitivity of serotonin (B10506) (5-HT)-induced contraction in isolated pulmonary arteries from wild-type mice. However, the compound had no effect on contractions induced by phenylephrine (B352888) or endothelin-1 (B181129), suggesting a specific role for TRPV4 in the 5-HT signaling pathway in this tissue. The use of pulmonary arteries from Trpv4 knockout mice in parallel experiments further confirmed that the effects of this compound were indeed mediated by TRPV4. These studies also revealed that TRPV4 contributes to the enhanced pulmonary vasoreactivity to 5-HT in models of chronic hypoxic pulmonary hypertension, an effect that was partially reversed by this compound.

With regard to airway smooth muscle, organ bath studies have demonstrated that activation of TRPV4 can induce bronchoconstriction. In isolated tracheal tissue from both guinea pigs and humans, the TRPV4 agonist GSK1016790a was found to cause a significant, concentration-dependent contraction. This contractile effect was effectively inhibited by this compound, indicating that the compound can antagonize TRPV4-mediated airway smooth muscle contraction. These findings highlight the potential of this compound in modulating airway reactivity.

Isolated TissueSpeciesExperimental ConditionEffect of this compound
Pulmonary ArteryMouseSerotonin-induced contractionReduced sensitivity to serotonin
Tracheal Smooth MuscleGuinea Pig, HumanTRPV4 agonist-induced contractionInhibited contraction

Immunological and Biochemical Analysis in this compound Studies

The investigation of this compound has extended to the molecular level, with a focus on its impact on immunological and biochemical pathways. In a guinea pig model of ovalbumin-induced allergic asthma, immunological analysis revealed that blockade of the TRPV4 channel with this compound led to a decrease in the levels of inflammatory cytokines. nih.gov This suggests that TRPV4 plays a role in the inflammatory processes associated with asthma and that this compound can modulate this response. nih.gov

In a mouse model of lipopolysaccharide (LPS)-induced depression, treatment with this compound was found to have significant biochemical effects in the hippocampus. The compound reduced the activation of astrocytes and microglia, key players in neuroinflammation. Furthermore, it decreased the expression of the CaMKII-NLRP3 inflammasome, a protein complex involved in the inflammatory response, and increased the expression of the neurogenesis marker DCX. Enhanced neuroinflammation in the serum was also reversed by this compound. These findings point to a role for TRPV4 in neuroinflammatory and neurogenic pathways, which can be modulated by this compound.

Histopathological and Morphological Assessments

At present, there is a lack of specific studies detailing the use of this compound in conjunction with comprehensive histopathological and morphological assessments such as lung pathology, colonic morphology, or cartilage damage. While the compound has been investigated in models of conditions that would typically involve such analyses (e.g., allergic asthma, inflammatory pain), the currently available literature does not provide detailed reports on the histopathological outcomes following this compound treatment. Future research in this area will be crucial to fully understand the impact of TRPV4 inhibition with this compound on tissue structure and integrity in various disease models.

Future Directions and Therapeutic Implications of Hc 067047 Based Research

Elucidation of Novel TRPV4-Mediated Signaling Pathways in Disease Pathogenesis

The application of HC-067047 as a research tool has been instrumental in uncovering novel TRPV4-mediated signaling pathways implicated in various diseases. By selectively blocking the TRPV4 channel, scientists can dissect its specific contributions to complex cellular processes.

In the context of urogenital diseases , studies using this compound have provided proof-of-principle that pharmacological inhibition of TRPV4 can ameliorate bladder dysfunction, such as that induced by cystitis. mdpi.com This research points towards TRPV4's role in sensing bladder filling and pressure, a function that becomes dysfunctional in pathological states. mdpi.com

Research into neurological disorders has revealed TRPV4's involvement in regulating cerebrospinal fluid (CSF) production. The use of this compound helped identify that this process is modulated by several downstream effectors, including phospholipase C (PLC), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). tocris.com This implicates the TRPV4 channel as a potential target for conditions characterized by abnormal CSF dynamics, such as hydrocephalus. tocris.com

In the cardiovascular system , this compound has been used to demonstrate that morin, a natural compound, induces endothelium-dependent relaxation of coronary arteries by activating a TRPV4-eNOS-NO signaling pathway. patsnap.com This highlights a novel pathway for regulating vascular tone and suggests that TRPV4 modulation could be beneficial in managing hypertension and coronary artery disease. patsnap.com Furthermore, research indicates that this compound can be cardioprotective during ischemia-reperfusion injury by mitigating calcium overload and subsequent reactive oxygen species (ROS) production, which can lead to mitochondrial dysfunction and cell death. texilajournal.com

The role of TRPV4 in pain and inflammation is another area of intense investigation. Studies with this compound have shown its effectiveness in reducing mechanical allodynia in models of diabetic neuropathy, suggesting that the compound acts on constitutively active receptors to inhibit pain signaling. nih.gov The use of this compound has helped to establish TRPV4 as a key player in neuroinflammation and neuronal injury. basicmedicalkey.com

Investigation of Potential for Combination Therapies Involving TRPV4 Antagonism

The nuanced role of TRPV4 in various disease pathways suggests that its antagonism could be a valuable component of combination therapies, potentially offering synergistic effects and allowing for lower doses of individual drugs, thereby reducing side effects.

A significant finding in the realm of neuropathic pain comes from studies on chemotherapy-induced neuropathy. While this compound alone only partially reduces the mechanical allodynia caused by the chemotherapy agent paclitaxel (B517696), its co-administration with a TRPA1 antagonist, HC-030031, leads to a complete reversal of this mechanical hypersensitivity. mdpi.com This suggests that both TRPV4 and TRPA1 channels are involved in the underlying pain mechanism and that dual blockade is a more effective therapeutic strategy.

This successful preclinical example opens the door to exploring other combination therapies. For instance:

In cancer pain , combining a TRPV4 antagonist like this compound with conventional analgesics could provide more effective pain relief, particularly for bone cancer pain where TRPV4 expression is upregulated. mdpi.com

In cardiovascular diseases , a combination of a TRPV4 inhibitor with existing antihypertensive medications could offer a multi-pronged approach to blood pressure control.

For inflammatory conditions, pairing TRPV4 antagonists with anti-inflammatory drugs might lead to enhanced therapeutic outcomes by targeting both ion channel-mediated and classical inflammatory pathways.

The exploration of such combinations is a promising future research direction that could lead to more potent and targeted therapeutic strategies.

Translational Research Challenges and Opportunities for TRPV4 Modulators

Translating promising preclinical findings for TRPV4 modulators like this compound into clinical applications presents both challenges and significant opportunities.

Challenges:

Species Differences: A key challenge in drug development is the potential for heterogeneity between animal models and human physiology. texilajournal.com Pharmacokinetic and pharmacodynamic profiles of compounds like this compound can differ, impacting efficacy and safety. nih.gov

On-Target Side Effects: Given the widespread expression and diverse physiological roles of TRPV4, systemic antagonism could lead to unwanted side effects. patsnap.comrsc.org For instance, antagonists of the related TRPV1 channel have been associated with hyperthermia in clinical trials, raising concerns about potential similar effects for TRPV4 inhibitors. nih.govnih.gov Careful dose-finding and patient monitoring will be crucial.

Specificity and Selectivity: While this compound is highly selective for TRPV4 over other TRP channels, ensuring target specificity in the complex biological environment of the human body is paramount to avoid off-target effects. tocris.com

Complexity of Disease: Many diseases TRPV4 is implicated in, such as chronic pain and fibrosis, are multifactorial. mdpi.comnih.gov A TRPV4 modulator alone may not be sufficient to treat the condition, underscoring the need for combination therapies. mdpi.com

Opportunities:

Broad Therapeutic Potential: The involvement of TRPV4 in a wide array of pathologies, including neuropathic pain, edema, bladder dysfunction, fibrosis, and cardiovascular diseases, presents a vast landscape of therapeutic opportunities. patsnap.comscbt.com

Development of Next-Generation Antagonists: The knowledge gained from this compound has fueled the development of new antagonists. For example, GSK2798745 has been well-tolerated in Phase I clinical trials, suggesting that on-target side effects may be manageable. mdpi.com This progress indicates a viable path forward for TRPV4-targeted therapies.

Personalized Medicine: Genetic variations in the TRPV4 gene are linked to specific channelopathies. This opens the possibility of a personalized medicine approach, where patients with specific TRPV4 mutations could be treated with targeted modulators. nih.gov

Biomarker Development: Further research can identify biomarkers that predict patient response to TRPV4 antagonists, allowing for more targeted and effective clinical trials.

Contributions of this compound Research to Understanding TRPV4 Channelopathies and Drug Development

This compound has been invaluable in advancing our understanding of TRPV4 channelopathies—diseases caused by mutations in the TRPV4 gene—and in guiding the development of drugs to treat them.

Research using this compound has provided critical insights into the structure-function relationship of the TRPV4 channel. Cryo-electron microscopy studies have revealed that this compound binds within a "vanilloid pocket" at the base of the S1-S4 bundle of the channel. nih.gov This structural information is crucial for understanding how the channel is gated and inhibited, and it provides a template for the rational design of new, more potent, and selective modulators. nih.gov

Mutations in TRPV4 can lead to a spectrum of debilitating genetic disorders, including skeletal dysplasias and peripheral neuropathies like Charcot-Marie-Tooth disease type 2C. basicmedicalkey.com These are often gain-of-function mutations that lead to an overactive channel. This compound serves as a critical tool to study the pathological consequences of these mutations in cellular and animal models. By demonstrating that blocking the overactive channel can reverse disease phenotypes in preclinical models, this compound provides a strong rationale for the development of TRPV4 antagonists as a therapeutic strategy for these rare diseases. basicmedicalkey.comrsc.org

In essence, the research enabled by this compound has laid the scientific foundation for the clinical development of TRPV4-targeted drugs. It has helped to validate TRPV4 as a druggable target, provided key insights into its mechanism of action, and demonstrated the potential for its pharmacological inhibition to treat a range of human diseases.

Research Findings on this compound

Mentioned Compounds

Q & A

Q. What is the mechanistic basis of HC-067047 as a selective TRPV4 antagonist?

this compound reversibly inhibits TRPV4 channels by binding to the pore-forming region, blocking cation influx. Its specificity is demonstrated by differential IC50 values across species (human: 486 nM, rat: 133 nM, mouse: 17 nM) . Methodologically, validate selectivity using TRPV4-knockout models or co-application with other TRP channel agonists/antagonists to rule off-target effects .

Q. How should this compound be administered in in vitro studies to ensure reproducible results?

Standard protocols involve dissolving this compound in DMSO (stock solutions ≤10 mM) and diluting in buffer to final concentrations ≤10 µM to avoid solubility issues . Pre-treat cells/tissues for 15–30 minutes pre-stimulation. Include vehicle controls (equivalent DMSO) to account for solvent effects .

Q. What are the primary in vivo functional outcomes of TRPV4 inhibition by this compound?

Key outcomes include increased bladder capacity, reduced micturition frequency (via smooth muscle relaxation), and attenuated inflammation in cystitis models . In myocardial ischemia-reperfusion injury, this compound reduces infarct size by ~28.5% and improves cardiac function (e.g., LV ejection fraction) . Use cystometry or echocardiography to quantify these effects .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuromodulatory effects be resolved?

this compound exhibits concentration-dependent dual effects: at 240 mOsm/kg, it enhances NMDA currents in hippocampal neurons, while at 300 mOsm/kg or combined with 4α-PDD, it suppresses them . To reconcile contradictions, standardize osmolarity and use calcium imaging to correlate TRPV4 activity with NMDA receptor modulation .

Q. What experimental strategies optimize this compound dosing for diverse disease models?

In bladder dysfunction, 10 mg/kg (intraperitoneal) achieves therapeutic efficacy in mice . For myocardial injury, dosing at 1–12 hours post-reperfusion shows sustained protection . Use pharmacokinetic profiling (e.g., plasma half-life) and tissue-specific TRPV4 expression assays to tailor dosing regimens .

Q. How should researchers address solubility limitations in ex vivo myometrial contraction studies?

this compound precipitates at ≥100 µM in organ baths, confounding results . Mitigate this by using lower concentrations (≤50 µM) with surfactants (e.g., pluronic F-68) or alternative solvents (e.g., PEG-400). Validate solubility via dynamic light scattering or microscopy .

Q. What controls are critical when using this compound in TRPV4-knockout models?

Include wild-type and knockout littermates treated with this compound and vehicle. This controls for genetic background and confirms TRPV4-specific effects. For example, this compound has no functional impact on Trpv4−/− murine bladders .

Methodological and Data Analysis Challenges

Q. How can researchers reconcile this compound’s anti-fibrotic effects with variable outcomes across tissues?

In corneal fibrosis, this compound reduces inflammation (MPO+ cells) and αSMA+ myofibroblasts at 5 days, but efficacy diminishes by 20 days . Use longitudinal studies with histopathology (e.g., Masson’s trichrome) and cytokine profiling (TGF-β, IL-6) to track temporal dynamics of fibrosis .

Q. What methodologies best capture this compound’s modulation of intracellular calcium dynamics?

Employ fluorescence-based calcium indicators (e.g., Fluo-4 AM) in low-Ca²⁺ buffers to distinguish TRPV4-mediated influx from internal stores. This compound (100 nM) reduces hypotonicity-induced Ca²⁺ spikes by ~60% in renal cells . Pair with electrophysiology to confirm channel blockade .

Q. How can this compound be integrated into combinatorial therapies for neuropathic pain?

In CCD-induced neuropathy, this compound synergizes with P2Y2 inhibitors (AR-C118925) to reduce astrocyte activation and pain behaviors . Design experiments with staggered dosing (e.g., pre-treatment vs. co-administration) and use transcriptomics to identify overlapping pathways (e.g., MAPK/NF-κB) .

Tables for Key Data

Parameter In Vitro Values In Vivo Dosing Key References
TRPV4 IC50 (Human)486 nMN/A
Effective Bladder Dose (Mice)10 mg/kg (i.p.)10 mg/kg
Myocardial Protection Window1–12 hours post-reperfusion10 mg/kg (i.v.)
Solubility Limit (Ex Vivo)≤50 µM (with surfactants)N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HC-067047
Reactant of Route 2
Reactant of Route 2
HC-067047

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.